3,6-Dimethyl-1-heptyn-3-ol
Overview
Description
3,6-Dimethyl-1-heptyn-3-ol is an organic compound with the molecular formula C9H16O and a molecular weight of 140.2227 . . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a heptyn chain with two methyl groups at positions 3 and 6. It is a colorless to light yellow liquid with a distinct odor .
Scientific Research Applications
3,6-Dimethyl-1-heptyn-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known to undergo acid-base neutralization reactions to form salts , indicating that it may interact with acidic or basic entities in the body.
Biochemical Pathways
It’s used as a starting material or intermediate in organic synthesis , suggesting that it may participate in various biochemical reactions.
Pharmacokinetics
Its solubility in organic solvents like ethanol, acetone, and dichloromethane suggests that it may have good bioavailability in lipid environments.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
Action Environment
3,6-Dimethyl-1-heptyn-3-ol is relatively stable at room temperature but should avoid contact with strong oxidizing agents and high temperatures . It’s recommended to use appropriate personal protective equipment and ensure a well-ventilated laboratory environment when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dimethyl-1-heptyn-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of 3,6-dimethyl-1-heptyne with a suitable oxidizing agent to introduce the hydroxyl group at the third position . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-1-heptyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde under specific conditions.
Reduction: The compound can be reduced to form the corresponding alkane or alkene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives.
Comparison with Similar Compounds
1-Heptyn-3-ol: Similar structure but without the methyl groups at positions 3 and 6.
3-Methyl-1-heptyn-3-ol: Similar structure with only one methyl group at position 3.
6-Methyl-1-heptyn-3-ol: Similar structure with only one methyl group at position 6.
Uniqueness: 3,6-Dimethyl-1-heptyn-3-ol is unique due to the presence of two methyl groups at positions 3 and 6, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and interactions .
Properties
IUPAC Name |
3,6-dimethylhept-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-5-9(4,10)7-6-8(2)3/h1,8,10H,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWFALGRNJAHKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022273 | |
Record name | 3,6-Dimethyl-1-heptyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19549-98-5 | |
Record name | 3,6-Dimethyl-1-heptyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19549-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dimethyl-1-heptyn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19549-98-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dimethyl-1-heptyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DIMETHYL-1-HEPTYN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ45P9S2OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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